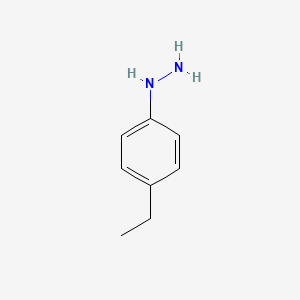

(4-Ethylphenyl)hydrazine

Beschreibung

BenchChem offers high-quality (4-Ethylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-ethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPNYAHCNKRLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of (4-Ethylphenyl)hydrazine: A Technical Guide for Researchers

Introduction

(4-Ethylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a valuable building block in the synthesis of various heterocyclic compounds, particularly indoles via the Fischer indole synthesis. Its utility in medicinal chemistry and drug development necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic characteristics of (4-Ethylphenyl)hydrazine, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering not just data, but the underlying scientific rationale for its interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns. For (4-Ethylphenyl)hydrazine, electron ionization (EI) is a common method for generating ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for analyzing volatile compounds like (4-Ethylphenyl)hydrazine is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A dilute solution of (4-Ethylphenyl)hydrazine is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The separation is based on the compound's boiling point and its interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

For trace analysis of hydrazine compounds, derivatization with reagents like acetone can be employed to improve chromatographic properties and sensitivity[1][2].

Interpretation of the Mass Spectrum

The mass spectrum of (4-Ethylphenyl)hydrazine is characterized by a molecular ion peak and several fragment ions that provide structural information.

Table 1: Predicted Mass Spectrometry Data for (4-Ethylphenyl)hydrazine

| m/z | Ion Structure | Fragmentation Pathway |

| 136 | [C₈H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₈H₉N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 107 | [C₇H₉N]⁺• | Loss of an ethyl radical (•C₂H₅) followed by rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The molecular ion peak at m/z 136 confirms the molecular weight of (4-Ethylphenyl)hydrazine. A prominent fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable tropylium ion. In this case, cleavage of the C-C bond of the ethyl group results in the loss of a methyl radical (•CH₃) to give a fragment at m/z 121. Subsequent loss of ethene can lead to the formation of the tropylium ion at m/z 91. The presence of a peak at m/z 77 corresponds to the phenyl cation, arising from the cleavage of the C-N bond.

Caption: Predicted mass fragmentation pathway of (4-Ethylphenyl)hydrazine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid or solid samples.

Methodology:

-

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of (4-Ethylphenyl)hydrazine (as a liquid or solid) is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of (4-Ethylphenyl)hydrazine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 2: Predicted Infrared Absorption Bands for (4-Ethylphenyl)hydrazine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Hydrazine (-NH-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2975-2850 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1515 | N-H bend | Hydrazine (-NH-NH₂)[3][4] |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted (para) benzene |

The N-H stretching vibrations of the hydrazine group are expected to appear as one or two bands in the region of 3400-3200 cm⁻¹[5]. The aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be found in the 2975-2850 cm⁻¹ range[6]. The characteristic C=C stretching vibrations of the benzene ring will appear around 1600 and 1500 cm⁻¹[7][8]. A key diagnostic band for the para-substitution pattern is the strong C-H out-of-plane bending vibration, which is expected around 820 cm⁻¹[9]. The N-H bending vibration of the hydrazine group is anticipated around 1515 cm⁻¹[3][4].

Caption: Predicted ¹H and ¹³C NMR assignments for (4-Ethylphenyl)hydrazine.

Conclusion

The comprehensive spectroscopic characterization of (4-Ethylphenyl)hydrazine presented in this guide provides a foundational dataset for its identification and quality control in research and development settings. The interplay of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy offers a multi-faceted approach to confirming the structure and purity of this important synthetic intermediate. The predicted data and interpretations herein are based on established principles of spectroscopy and serve as a reliable reference for scientists working with this compound.

References

- Alexandrou, N. E., & Hadjimihalakis, P. M. (1967). Infrared absorption spectra of 2-oxo-1,3-bis-(phenylhydrazono) derivatives and related bis- and tris-phenylhydrazones. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 71A(1), 21–26.

-

National Institute of Standards and Technology. (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylbenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for ... Retrieved from [Link]

-

Okhifo, A. O., Ndukwe, G. I., Jack, I. R., & Abayeh, O. J. (2019). Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylphenylhydrazine hydrochloride. Retrieved from [Link]

- Kim, S., Lee, H., & Kim, D. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.

-

National Institute of Standards and Technology. (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). N'-(4-ethylphenyl)formohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. Retrieved from [Link]

- Liu, D., & Krol, J. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 513–519.

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 23-26.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Guan, Y., St. John, P. C., Helgaker, T., & Jørgensen, M. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11776–11786.

-

Guan, Y., St. John, P. C., Helgaker, T., & Jørgensen, M. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

- Liu, R. H., & Lin, D. L. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(1), 1-10.

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Williams, D. A. R. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

-

Chromatography Forum. (n.d.). Free hydrazine quantification by GC. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylphenyl)hydrazine. Retrieved from [Link]

-

MDAnalysis. (n.d.). Hydrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylhydrazine. Retrieved from [Link]

Sources

- 1. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sielc.com [sielc.com]

- 3. Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectra-analysis.com [spectra-analysis.com]

An In-Depth Technical Guide to the Solubility of (4-Ethylphenyl)hydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules and other specialty chemicals. Its utility in synthetic chemistry is profoundly influenced by its solubility in various organic solvents, which dictates the choice of reaction media, purification strategies, and formulation approaches. This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Ethylphenyl)hydrazine, blending theoretical principles with practical experimental methodologies. As a self-validating resource, this document aims to empower researchers to make informed decisions in experimental design and process development.

Theoretical Framework: Understanding the Solubility of Substituted Phenylhydrazines

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For (4-Ethylphenyl)hydrazine, its molecular structure—comprising a polar hydrazine moiety (-NHNH2) and a nonpolar ethyl-substituted phenyl group—results in a nuanced solubility profile.

Key molecular features influencing solubility include:

-

Polarity: The hydrazine group is capable of hydrogen bonding, contributing to the molecule's polarity. The ethylphenyl group, conversely, is nonpolar and hydrophobic.

-

Hydrogen Bonding: The -NHNH2 group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic and other polar solvents.

-

Van der Waals Forces: The aromatic ring and the ethyl group contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

Aromatic hydrazines are generally less soluble in water compared to their aliphatic counterparts due to the larger hydrophobic phenyl ring. However, they tend to be soluble in a range of organic solvents. The ethyl group in the para position of the phenyl ring slightly increases the nonpolar character of the molecule compared to phenylhydrazine, which may influence its solubility in nonpolar solvents. Phenylhydrazine itself is miscible with ethanol, diethyl ether, chloroform, and benzene, while being sparingly soluble in water[1].

Predicted Qualitative Solubility of (4-Ethylphenyl)hydrazine

In the absence of extensive published quantitative solubility data for (4-Ethylphenyl)hydrazine, a qualitative solubility profile can be predicted based on its chemical structure and the known solubility of analogous compounds. This table serves as a practical guide for initial solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols (Protic, Polar) | Methanol, Ethanol, Isopropanol | Soluble | The hydrazine moiety can form strong hydrogen bonds with the hydroxyl group of alcohols. |

| Ethers (Aprotic, Moderately Polar) | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydrazine protons. The overall moderate polarity is compatible. |

| Esters (Aprotic, Moderately Polar) | Ethyl acetate | Soluble | Similar to ethers, the ester carbonyl group can accept hydrogen bonds. |

| Ketones (Aprotic, Polar) | Acetone, Methyl ethyl ketone | Soluble | The ketone carbonyl is a good hydrogen bond acceptor. |

| Halogenated Hydrocarbons (Aprotic, Nonpolar to Moderately Polar) | Dichloromethane, Chloroform | Soluble | These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. |

| Aromatic Hydrocarbons (Aprotic, Nonpolar) | Toluene, Benzene | Soluble | The nonpolar ethylphenyl group will have favorable van der Waals interactions with aromatic solvents. |

| Aliphatic Hydrocarbons (Aprotic, Nonpolar) | Hexane, Heptane | Sparingly Soluble to Insoluble | The high polarity of the hydrazine group is likely to make it immiscible with very nonpolar aliphatic hydrocarbons. |

| Water (Protic, Highly Polar) | Water | Sparingly Soluble to Insoluble | The large, nonpolar ethylphenyl group is expected to significantly limit solubility in water. Aromatic hydrazines are known to be poorly soluble in water[2]. |

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the thermodynamic solubility of a compound.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology

1. Materials:

-

(4-Ethylphenyl)hydrazine (high purity)

-

High-purity organic solvents of choice

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Vials: Add an excess amount of solid (4-Ethylphenyl)hydrazine to several glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Sealing: Securely seal the vials to prevent solvent evaporation during the experiment.

-

Equilibration: Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of (4-Ethylphenyl)hydrazine in the diluted (or undiluted) filtrate using a validated analytical method. HPLC-UV is a common and reliable technique for this purpose. A standard calibration curve must be prepared using solutions of known concentrations.

-

Calculation: Calculate the solubility of (4-Ethylphenyl)hydrazine in the chosen solvent, taking into account any dilution factors. The result is typically expressed in mg/mL, g/L, or mol/L.

Safety and Handling of (4-Ethylphenyl)hydrazine

(4-Ethylphenyl)hydrazine and its salts are hazardous chemicals and must be handled with appropriate safety precautions. The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation[3].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors[4].

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from oxidizing agents[4].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Spills: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow institutional emergency procedures[2][5].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service[4][6].

Logical Relationship Diagram: Factors Influencing Solubility

Caption: Interplay of molecular features and solvent properties governing solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of (4-Ethylphenyl)hydrazine in organic solvents. By understanding the interplay of its molecular structure with the properties of different solvents, researchers can make informed decisions for their synthetic and developmental work. While a predicted qualitative solubility profile is offered as a starting point, it is imperative for drug development and process chemistry applications that researchers determine precise quantitative solubility data in their specific solvent systems using robust methodologies such as the shake-flask method detailed herein. Adherence to strict safety protocols is paramount when handling this and related hydrazine derivatives.

References

-

PubChem. Phenylhydrazine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethylphenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Phenylhydrazine. [Link]

-

Angene Chemical. 2-Ethylphenylhydrazine Hydrochloride Safety Data Sheet. [Link]

-

University of Sydney. Solubility of Organic Compounds. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

University of California, Santa Barbara. Hydrazine. [Link]

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. 4-Ethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2760970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (4-Ethylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethylphenyl)hydrazine is a substituted hydrazine derivative with applications in chemical synthesis, particularly as a precursor in the pharmaceutical and agrochemical industries. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and process development. This guide provides a comprehensive overview of the thermal properties of (4-Ethylphenyl)hydrazine, including its physicochemical characteristics, predicted decomposition pathways, and methodologies for its thermal analysis. Due to the limited availability of specific experimental data for (4-Ethylphenyl)hydrazine, this guide draws upon established knowledge of closely related analogs, such as phenylhydrazine and other alkyl-substituted phenylhydrazines, to provide a robust framework for its thermal assessment.

Introduction: The Significance of Thermal Stability in Hydrazine Derivatives

Hydrazine and its derivatives are highly reactive compounds, a property that makes them valuable reagents in organic synthesis but also imparts potential thermal instability. The decomposition of hydrazines can be highly exothermic, leading to rapid pressure buildup and potentially explosive events if not properly controlled. Consequently, a detailed understanding of the thermal behavior of any new or existing hydrazine derivative is a critical aspect of process safety and risk assessment.

(4-Ethylphenyl)hydrazine, with its ethyl substituent on the phenyl ring, presents a unique profile of reactivity and stability. The electronic and steric effects of the ethyl group can influence the molecule's susceptibility to thermal degradation. This guide aims to provide a detailed technical overview for researchers and professionals working with (4-Ethylphenyl)hydrazine, enabling them to handle this compound safely and effectively.

Physicochemical Properties of (4-Ethylphenyl)hydrazine

While specific experimental data for the free base of (4-Ethylphenyl)hydrazine is not extensively documented in publicly available literature, its properties can be estimated based on its hydrochloride salt and structurally similar compounds.

| Property | Value (Estimated for free base) | Value ((4-Ethylphenyl)hydrazine hydrochloride) | Source |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₃ClN₂ | |

| Molecular Weight | 136.20 g/mol | 172.65 g/mol | |

| Appearance | Pale yellow to brown oily liquid or solid | Solid | General knowledge of phenylhydrazines |

| Boiling Point | > 200 °C (decomposes) | Not available | Analogy with p-tolylhydrazine |

| Melting Point | Not available | Not available | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | Soluble in water | General knowledge of phenylhydrazines |

Thermal Decomposition of (4-Ethylphenyl)hydrazine: A Mechanistic Perspective

The thermal decomposition of phenylhydrazine and its derivatives can proceed through several pathways, primarily involving the cleavage of the N-N and N-H bonds. The presence of an ethyl group on the phenyl ring is expected to influence the decomposition mechanism through inductive and hyperconjugative effects.

Predicted Decomposition Pathways

Based on the known decomposition of similar compounds, the thermal degradation of (4-Ethylphenyl)hydrazine is likely to initiate through homolytic cleavage of the weakest bonds. The primary decomposition pathways are postulated to be:

-

N-N Bond Cleavage: This is often the initial and rate-determining step in the decomposition of hydrazines, leading to the formation of anilino and amino radicals.

-

N-H Bond Cleavage: This can also occur, particularly at higher temperatures, yielding a hydrazyl radical.

These initial radical species can then participate in a cascade of subsequent reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other (4-Ethylphenyl)hydrazine molecules or from the solvent, propagating the decomposition.

-

Recombination and Disproportionation: Radical species can combine or disproportionate to form a variety of stable and unstable products.

Potential Decomposition Products

The final decomposition products of (4-Ethylphenyl)hydrazine are expected to be a complex mixture. Based on the decomposition of analogous compounds, the following products may be anticipated:

-

Gaseous Products: Nitrogen (N₂), ammonia (NH₃), hydrogen (H₂), and potentially ethane and ethene from the ethyl group.

-

Aromatic Products: Ethylbenzene, 4-ethylaniline, and other substituted aromatic compounds.

-

Polymeric Materials: High molecular weight, tar-like substances may be formed through the polymerization of reactive intermediates.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of (4-Ethylphenyl)hydrazine requires a combination of thermoanalytical techniques. The following protocols outline the standard methodologies for such an assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere. This provides information on the onset of decomposition and the temperature ranges of different decomposition steps.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of (4-Ethylphenyl)hydrazine into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C, or until no further mass loss is observed.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature. DSC can detect endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of (4-Ethylphenyl)hydrazine into a hermetically sealed aluminum or gold-plated DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (as determined by TGA).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and quantify the enthalpy changes (ΔH) associated with melting and decomposition.

-

Determine the onset temperature of the exothermic decomposition.

-

Safety and Handling Considerations

Given the potential hazards associated with phenylhydrazine and its derivatives, strict safety protocols must be followed when handling (4-Ethylphenyl)hydrazine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store (4-Ethylphenyl)hydrazine in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and incompatible materials such as strong oxidizing agents. Containers should be tightly sealed.

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste in accordance with local regulations. Do not allow the material to enter drains or waterways.

-

Toxicity: Phenylhydrazine and its derivatives are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation and may have long-term health effects.

Conclusion

While specific experimental data on the thermal stability and decomposition of (4-Ethylphenyl)hydrazine is limited, a comprehensive understanding of its potential hazards can be developed by drawing parallels with related compounds. The information presented in this guide provides a foundation for the safe handling, storage, and use of (4-Ethylphenyl)hydrazine in research and development settings. It is strongly recommended that experimental thermal analysis, as outlined in this guide, be conducted to obtain specific data for this compound before its use in any large-scale applications.

References

-

PubChem. (4-Ethylphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Carl ROTH. (2

An In-depth Technical Guide to the Crystal Structure Analysis of (4-Ethylphenyl)hydrazine

Introduction: The Significance of Crystalline Structure

In the realm of pharmaceutical and materials science, the three-dimensional arrangement of molecules in a solid-state, known as the crystal structure, is of paramount importance. It governs a multitude of physical and chemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like (4-Ethylphenyl)hydrazine, a derivative of phenylhydrazine which is a common building block in organic synthesis, understanding its crystal packing can provide insights into its reactivity, potential polymorphs, and suitability for various applications.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline material.[1] This technique, complemented by powder X-ray diffraction (PXRD) and computational modeling, provides a complete picture of the molecule's solid-state conformation and intermolecular interactions.

Synthesis and Purification of (4-Ethylphenyl)hydrazine

The journey to a crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.

A common synthetic route to (4-Ethylphenyl)hydrazine hydrochloride involves a diazotization reaction of 4-ethylaniline, followed by reduction. The free base can then be obtained by neutralization.

Example Synthetic Protocol (Conceptual):

-

Diazotization: 4-Ethylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[2]

-

Reduction: The diazonium salt is then reduced, for instance, with tin(II) chloride in concentrated hydrochloric acid, to yield (4-Ethylphenyl)hydrazine hydrochloride.[2]

-

Neutralization and Extraction: The hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to liberate the free base. The (4-Ethylphenyl)hydrazine is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The crude product is purified, typically by column chromatography or recrystallization, to achieve a purity of >99%, which is ideal for crystal growth experiments.

Purity Assessment: The purity of the synthesized compound should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3][4]

The Art and Science of Crystal Growth

Growing single crystals suitable for X-ray diffraction is often considered both an art and a science.[5] The primary objective is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.[6] For small organic molecules like (4-Ethylphenyl)hydrazine, several techniques are commonly employed.

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5][6][7] | Simple to set up and requires minimal equipment. | Requires volatile solvents. The rate of evaporation can be difficult to control precisely. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[1][6] | Effective for compounds with a significant temperature-dependent solubility. | Rapid cooling can lead to the formation of many small crystals or an amorphous solid. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble.[5][7] | Excellent for growing high-quality crystals from small amounts of material.[5] Offers good control over the rate of crystallization. | Requires a suitable pair of miscible solvents with different volatilities. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface of the two liquids. | Useful for compounds that are sensitive to temperature changes. | Can be technically challenging to set up without disturbing the liquid interface. |

Experimental Protocol: Crystal Growth by Vapor Diffusion

-

Solvent Selection: Dissolve a small amount of purified (4-Ethylphenyl)hydrazine in a "good" solvent (e.g., acetone, ethanol, or ethyl acetate) in which it is readily soluble.

-

Preparation: In a small, clean vial (e.g., a 1-dram vial), prepare a concentrated solution of the compound.

-

Setup: Place this inner vial inside a larger vial or beaker containing a small amount of an "anti-solvent" (e.g., hexane, heptane, or diethyl ether) in which the compound is poorly soluble.[5][7]

-

Sealing and Incubation: Seal the outer container and leave it undisturbed in a location with a stable temperature and minimal vibration.

-

Observation: Monitor the setup periodically for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed by SC-XRD to determine its atomic structure.

Experimental Workflow for SC-XRD

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically in a cryo-stream of nitrogen gas (around 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which an initial model of the molecular structure can be built.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the fit and determine the precise atomic coordinates, bond lengths, and angles.

-

Structure Validation: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic reasonability.

Powder X-ray Diffraction (PXRD)

If obtaining suitable single crystals proves challenging, powder X-ray diffraction (PXRD) can be a valuable alternative.[8] While PXRD does not typically provide the same level of atomic detail as SC-XRD for a completely unknown structure, it is excellent for phase identification, polymorphism screening, and can be used for structure determination, especially for organic compounds, using direct-space methods.[9][10]

Experimental Workflow for PXRD

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 7. chemistry.muohio.edu [chemistry.muohio.edu]

- 8. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPXRD - Abstract Submission Form [icdd.com]

- 10. pubs.aip.org [pubs.aip.org]

A Senior Application Scientist's Guide to the Melting Point Determination of (4-Ethylphenyl)hydrazine and its Hydrochloride Salt

This technical guide provides an in-depth exploration of the principles and methodologies for determining the melting point of (4-ethylphenyl)hydrazine, with a specific focus on its more commonly characterized hydrochloride salt. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a comprehensive understanding of the causality behind experimental choices and the critical role of melting point analysis in compound characterization and purity assessment.

The Foundational Role of Melting Point in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the melting point is a fundamental physical property that serves as a critical indicator of a compound's identity and purity.[1][2] For an intermediate like (4-ethylphenyl)hydrazine, which is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a precise and reproducible melting point is a non-negotiable quality attribute. A sharp, well-defined melting range is indicative of a pure substance, while a depressed and broadened melting range often signals the presence of impurities.[3][4][5][6] This phenomenon, known as melting point depression, arises from the disruption of the crystal lattice structure by foreign molecules, which requires less energy to overcome.[5][7][8]

Physicochemical Properties: (4-Ethylphenyl)hydrazine and its Hydrochloride Salt

(4-Ethylphenyl)hydrazine can be studied in its free base form or as a salt, most commonly the hydrochloride. The choice of which form to characterize is often dictated by factors such as stability and ease of handling. It is crucial to distinguish between these forms as their physical properties, including melting point, will differ significantly.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Appearance |

| (4-Ethylphenyl)hydrazine | 54840-34-5 | C₈H₁₂N₂ | 136.19 | Data not available | - |

| (4-Ethylphenyl)hydrazine hydrochloride | 53661-18-0 | C₈H₁₃ClN₂ | 172.66 | 67-71 | White to off-white solid[9][10] |

As indicated in the table, while the hydrochloride salt has a well-documented melting point range, there is a notable absence of a reported melting point for the free base in readily available chemical literature. This may be due to the free base being less stable or more challenging to crystallize and isolate in a pure form. For the remainder of this guide, we will focus on the established methodology for determining the melting point of (4-Ethylphenyl)hydrazine hydrochloride.

Experimental Protocol: Capillary Method for Melting Point Determination

The capillary method is a widely accepted and pharmacopeia-recognized technique for accurate melting point determination.[11] The following protocol is designed to ensure the generation of reliable and reproducible data.

Sample Preparation: The Cornerstone of Accuracy

The initial preparation of the sample is a critical step that directly impacts the accuracy of the melting point measurement.

-

Drying: Ensure the (4-Ethylphenyl)hydrazine hydrochloride sample is completely dry. The presence of residual solvent will act as an impurity, leading to a depressed and broadened melting range. Drying under vacuum is recommended.

-

Pulverization: The sample should be a fine, homogenous powder. This is achieved by gently grinding the crystals in a clean mortar and pestle. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

Capillary Loading:

-

Use a high-quality, thin-walled capillary tube that is sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[12] Consistent sample height across measurements is key for reproducibility.

-

Melting Point Apparatus and Measurement

Modern melting point apparatuses offer precise temperature control and clear visualization of the sample.

-

Initial Temperature Setting: Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point of 67°C.[12] This allows for a rapid initial heating phase without overshooting the melting range.

-

Heating Rate: A controlled heating rate is paramount for an accurate determination. A rate of 1-2°C per minute is recommended as the temperature approaches the expected melting point.[12] A faster heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded melting point should be reported as a range from the onset to the completion of melting.

-

-

Replicate Measurements: For a self-validating system, it is essential to perform at least two to three independent measurements. The results should be consistent and fall within a narrow range.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the melting point determination process, from sample preparation to data analysis.

Caption: Experimental workflow for the melting point determination of (4-Ethylphenyl)hydrazine hydrochloride.

Interpreting the Results: Beyond the Numbers

The melting point range is more than just a set of numbers; it is a rich source of information about the sample.

-

A Sharp Melting Range (typically ≤ 2°C): If the experimentally determined melting range for (4-Ethylphenyl)hydrazine hydrochloride is narrow and falls within the literature value of 67-71°C, it is a strong indication of high purity.

-

A Broad and Depressed Melting Range: If the sample begins to melt at a temperature significantly below 67°C and the range is wider than 2°C, the presence of impurities is highly likely. The extent of the depression and broadening of the range can qualitatively correlate with the level of impurity.[3]

In a drug development setting, an out-of-specification melting point would trigger further investigation, such as chromatographic analysis (e.g., HPLC) to identify and quantify the impurities.

Conclusion: A Pillar of Chemical Characterization

The determination of the melting point of (4-Ethylphenyl)hydrazine hydrochloride is a quintessential example of how a seemingly simple analytical technique provides profound insights into the identity and purity of a chemical substance. By understanding the theoretical underpinnings and adhering to a meticulous experimental protocol, researchers and scientists can generate reliable data that is crucial for quality control and the successful advancement of pharmaceutical development programs. This guide serves as a framework for not only performing the measurement but also for critically evaluating the results within the broader context of scientific integrity and regulatory compliance.

References

-

What is Melting Point? - Mettler Toledo. [Link]

-

How can melting point be used to determine the purity of a substance?. [Link]

-

Melting point - Wikipedia. [Link]

-

Melting Point Determination in Pharmaceutical Industry - NANOLAB. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. [Link]

-

Melting point determination. [Link]

-

Measuring the Melting Point - Westlab Canada. [Link]

-

Melting-point depression - Grokipedia. [Link]

-

Method for Determining Capillary Melting Point: - J&K Scientific LLC. [Link]

-

5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. [Link]

-

What is a Melting Point Device? - AELAB | Laboratory Equipment and Scientific Instrument Supplier. [Link]

-

Melting Point Determination - thinkSRS.com. [Link]

-

Melting Point Determination - ResolveMass Laboratories Inc.. [Link]

-

Melting-point depression - Wikipedia. [Link]

-

6.1C: Melting Point Theory - Chemistry LibreTexts. [Link]

-

Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM. [Link]

-

Melting point depression - IBChem. [Link]

-

4-Ethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2760970 - PubChem. [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. westlab.com [westlab.com]

- 3. mt.com [mt.com]

- 4. Melting point - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ibchem.com [ibchem.com]

- 9. 4-Ethylphenylhydrazine hydrochloride | 53661-18-0 [amp.chemicalbook.com]

- 10. 53661-18-0 CAS MSDS (4-Ethylphenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. thinksrs.com [thinksrs.com]

- 12. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (4-Ethylphenyl)hydrazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Ethylphenyl)hydrazine. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, grounded in the fundamental principles of magnetic resonance spectroscopy. Beyond a mere presentation of data, this guide elucidates the causal relationships between the molecular structure of (4-Ethylphenyl)hydrazine and its spectral features. It includes detailed protocols for sample preparation and spectral acquisition, ensuring scientific integrity and reproducibility. Visual aids, including molecular structure and workflow diagrams, are provided to enhance understanding.

Introduction: The Significance of (4-Ethylphenyl)hydrazine and NMR Characterization

(4-Ethylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its utility in forming heterocyclic structures, such as indoles via the Fischer indole synthesis, makes it a compound of significant interest. Accurate structural elucidation and purity assessment are paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between neighboring protons. Concurrently, ¹³C NMR spectroscopy provides insights into the number and electronic environments of the carbon atoms within the molecule. Together, they offer an unambiguous confirmation of the molecular structure.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of (4-Ethylphenyl)hydrazine, offering a detailed assignment of each resonance and explaining the underlying principles governing the observed chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data of (4-Ethylphenyl)hydrazine

The ¹H NMR spectrum of (4-Ethylphenyl)hydrazine is predicted to exhibit distinct signals corresponding to the ethyl group protons, the aromatic ring protons, and the hydrazine protons. The chemical shifts are influenced by the electron-donating nature of the ethyl and hydrazine substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for (4-Ethylphenyl)hydrazine

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| -CH₃ (Ethyl) | ~1.22 | Triplet (t) | ~7.6 | 3H |

| -CH₂- (Ethyl) | ~2.63 | Quartet (q) | ~7.6 | 2H |

| Aromatic H (ortho to -NHNH₂) | ~6.7-6.9 | Doublet (d) | ~8.5 | 2H |

| Aromatic H (ortho to -CH₂CH₃) | ~7.0-7.2 | Doublet (d) | ~8.5 | 2H |

| -NH- | Broad Singlet | N/A | N/A | 1H |

| -NH₂ | Broad Singlet | N/A | N/A | 2H |

2.1. Interpretation of the ¹H NMR Spectrum

-

Ethyl Group Protons: The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl (-CH₃) protons appear as a triplet around 1.22 ppm due to spin-spin coupling with the adjacent methylene (-CH₂) protons (n+1 rule, 2+1=3)[1][2]. The methylene protons, in turn, are split into a quartet by the three methyl protons (n+1 rule, 3+1=4) and are found further downfield at approximately 2.63 ppm. This downfield shift is attributed to their benzylic position, being directly attached to the aromatic ring[3].

-

Aromatic Protons: The para-substitution pattern of the aromatic ring results in an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-donating hydrazine group are expected to be shielded and thus resonate at a higher field (lower ppm) compared to the protons ortho to the less electron-donating ethyl group.

-

Hydrazine Protons: The protons on the nitrogen atoms of the hydrazine moiety (-NH- and -NH₂) typically appear as broad singlets. Their chemical shifts can be variable and are often concentration and solvent-dependent. These protons can also undergo exchange with deuterium in solvents like D₂O, leading to the disappearance of their signals.

Predicted ¹³C NMR Spectral Data of (4-Ethylphenyl)hydrazine

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons, in addition to the two signals for the ethyl group carbons.

Table 2: Predicted ¹³C NMR Data for (4-Ethylphenyl)hydrazine

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |

| -CH₃ (Ethyl) | ~16 |

| -CH₂- (Ethyl) | ~28 |

| Aromatic C (ortho to -NHNH₂) | ~113 |

| Aromatic C (ortho to -CH₂CH₃) | ~129 |

| Aromatic C (ipso to -CH₂CH₃) | ~138 |

| Aromatic C (ipso to -NHNH₂) | ~148 |

3.1. Interpretation of the ¹³C NMR Spectrum

-

Alkyl Carbons: The methyl (-CH₃) and methylene (-CH₂) carbons of the ethyl group are expected to appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons[4].

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the strongly electron-donating hydrazine group (ipso-C) is expected to be the most deshielded, appearing at the lowest field. Conversely, the carbons ortho and para to the hydrazine group will be shielded. The ethyl group has a weaker effect on the aromatic ring's carbon chemical shifts[4].

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra, a standardized experimental protocol is essential.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this nature. The choice of solvent can affect the chemical shifts of labile protons, such as those in the hydrazine group[5][6].

-

Concentration: Dissolve approximately 5-10 mg of (4-Ethylphenyl)hydrazine in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm[7].

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, due to the lower natural abundance of ¹³C.

-

Visualizing Molecular Structure and NMR Principles

Diagrams are invaluable for visualizing the relationships between molecular structure and NMR data.

Molecular Structure and Proton Assignments

Caption: Standard workflow for acquiring and processing NMR spectra.

Conclusion: A Self-Validating Approach to Structural Elucidation

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of (4-Ethylphenyl)hydrazine provides a robust framework for the structural verification of this important synthetic intermediate. The principles of chemical shift theory and spin-spin coupling allow for a confident assignment of all proton and carbon signals. By following the outlined experimental protocols, researchers can obtain high-quality, reproducible NMR data. This guide serves as a testament to the power of NMR spectroscopy as a self-validating system for ensuring the chemical integrity of molecules in scientific research and development.

References

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Retrieved from [Link]

-

Study.com. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, February 25). Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Haller, R., & Ziriakus, W. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541–548. [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylphenylhydrazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR of derivative (8). Retrieved from [Link]

-

ResearchGate. (n.d.). H NMR Spectral Data of Hydrazines and their Aluminium(HI) Complexes. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylphenyl)hydrazine. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Ethylphenyl)hydrazine. Retrieved from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Vibrational Spectroscopy of (4-Ethylphenyl)hydrazine

Abstract

This technical guide provides a comprehensive analysis of (4-Ethylphenyl)hydrazine using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. As a crucial intermediate in pharmaceutical and chemical synthesis, rigorous characterization of this compound is paramount for quality control and process optimization. This document details the theoretical underpinnings of vibrational spectroscopy, presents validated experimental protocols for data acquisition, and offers an in-depth interpretation of the spectral data. By correlating specific vibrational modes to the molecular structure of (4-Ethylphenyl)hydrazine, this guide establishes a foundational spectroscopic fingerprint for researchers, scientists, and drug development professionals. The complementary nature of FT-IR and Raman spectroscopy is highlighted, demonstrating their combined power for unambiguous structural elucidation.

Introduction

(4-Ethylphenyl)hydrazine is an organic compound featuring a hydrazine group (-NHNH₂) attached to a benzene ring, which is further substituted with an ethyl group (-CH₂CH₃) at the para position. Its role as a building block in the synthesis of various heterocyclic compounds, particularly indoles via the Fischer indole synthesis, makes it a compound of significant interest in medicinal chemistry and drug development. The purity and structural integrity of this starting material directly impact the yield and quality of the final active pharmaceutical ingredients (APIs).

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a rapid, non-destructive, and highly specific method for molecular characterization.

-

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. This technique is particularly sensitive to polar functional groups and provides rich information about asymmetric vibrations.

-

Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser) by a molecule.[1] It is highly sensitive to non-polar, symmetric bonds and provides complementary information to FT-IR.[2]

The synergy between these two techniques provides a more complete vibrational profile of a molecule than either method alone, enabling confident identification and detailed structural analysis.[3]

Theoretical Principles

A molecule's vibrational modes are determined by its structure, the mass of its atoms, and the force constants of its bonds. According to the 3N-6 rule for non-linear molecules (where N is the number of atoms), (4-Ethylphenyl)hydrazine (C₈H₁₂N₂) has 60 fundamental vibrational modes.[4]

The activity of these modes in FT-IR and Raman spectra is governed by different selection rules:

-

FT-IR Activity: A vibrational mode is IR-active only if it causes a change in the molecule's net dipole moment.

-

Raman Activity: A mode is Raman-active if it causes a change in the molecule's polarizability.[5]

For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR-active are Raman-inactive, and vice versa. While (4-Ethylphenyl)hydrazine does not possess a center of inversion, the complementary nature of the two techniques remains invaluable, as symmetric vibrations are often strong in the Raman spectrum and weak in the IR, while asymmetric vibrations show the opposite behavior.

Experimental Methodologies

Materials and Sample Preparation

-

Analyte: (4-Ethylphenyl)hydrazine (CAS No. 622-63-9), analytical standard grade.

-

FT-IR Matrix: Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C to remove moisture.[6]

-

Raman Sample Holder: Glass capillary tube or microscope slide.

Experimental Workflow Diagram

Caption: Workflow for FT-IR and Raman spectroscopic analysis.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples, as KBr is transparent to infrared radiation and forms a clear disc under pressure.[7][8]

-

Preparation: Ensure the agate mortar, pestle, and die set are clean and completely dry to prevent moisture contamination, which appears as broad bands around 3400 cm⁻¹ and 1630 cm⁻¹.[9]

-

Mixing: In the agate mortar, thoroughly grind 1-2 mg of (4-Ethylphenyl)hydrazine with approximately 200 mg of spectroscopy-grade KBr. The goal is a homogenous, fine powder.[7]

-

Pellet Formation: Transfer a portion of the mixture into a 13 mm die set. Place the die into a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes to form a thin, transparent pellet.[9][10]

-

Data Acquisition:

-

Place the KBr pellet in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.

-

Protocol 2: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid (4-Ethylphenyl)hydrazine onto a clean glass microscope slide or pack it into a glass capillary tube.

-

Data Acquisition:

-

Place the sample under the microscope objective of the Raman spectrometer.

-

Use a 785 nm laser excitation source to minimize potential fluorescence.

-

Focus the laser onto the sample.

-

Acquire the spectrum over a Raman shift range of 3500-100 cm⁻¹ with a suitable integration time (e.g., 10 seconds) and number of accumulations (e.g., 5) to achieve a high-quality spectrum.

-

Spectral Analysis and Interpretation

The vibrational spectrum of (4-Ethylphenyl)hydrazine can be logically divided into contributions from its three main structural components: the hydrazine group, the ethyl group, and the 1,4-disubstituted (para) phenyl ring.

Molecular Structure of (4-Ethylphenyl)hydrazine

Caption: Chemical structure of (4-Ethylphenyl)hydrazine.

High-Frequency Region (>2800 cm⁻¹)

This region is dominated by N-H and C-H stretching vibrations.

-

N-H Stretching (Hydrazine): The -NH and -NH₂ groups give rise to characteristic bands. We expect to see asymmetric and symmetric N-H stretching vibrations typically in the 3400-3200 cm⁻¹ range.[11] Phenylhydrazine itself shows a broad absorption around 3332 cm⁻¹.[12] For (4-Ethylphenyl)hydrazine, these bands are expected to be strong in the FT-IR spectrum.

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring produce sharp, medium-intensity absorptions between 3100 cm⁻¹ and 3000 cm⁻¹.[13][14]

-

Aliphatic C-H Stretching (Ethyl Group): The CH₃ and CH₂ groups of the ethyl substituent exhibit strong, sharp bands due to asymmetric and symmetric stretching modes in the 2975-2845 cm⁻¹ range.[15]

Mid-Frequency Region (2000-1000 cm⁻¹)

This region contains C=C stretching, and various bending vibrations.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring results in a series of characteristic sharp bands, typically around 1600, 1585, and 1500 cm⁻¹.[13][14] These are often very strong and sharp in the Raman spectrum.

-

N-H Bending (Scissoring): The -NH₂ group has a scissoring deformation mode that typically appears as a strong band in the FT-IR spectrum between 1650-1580 cm⁻¹. This may overlap with the aromatic C=C stretching bands.

-

Aliphatic C-H Bending: The CH₂ scissoring and CH₃ umbrella (symmetric deformation) modes appear in the 1470-1370 cm⁻¹ region.[16]

-

N-N Stretching: The N-N single bond stretch is expected to be a weak to medium band in the IR spectrum, often found between 1150 and 1030 cm⁻¹.[17][18]

Fingerprint Region (<1000 cm⁻¹)

This region contains complex vibrations that are highly characteristic of the overall molecular structure, including C-H out-of-plane bending (oop) and ring deformation modes.

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the position of these strong absorptions in the FT-IR spectrum. For a 1,4-disubstituted (para) ring, a strong band is expected in the 840-810 cm⁻¹ range.[14]

-

Ring Breathing Mode: The symmetric expansion and contraction of the entire benzene ring gives rise to a very strong and sharp band in the Raman spectrum, often near 1000 cm⁻¹. For ethylbenzene, this is a prominent feature.[19]

Summary of Expected Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique | Intensity (Expected) | Reference |

| N-H Stretch (asym & sym) | 3400 - 3200 | FT-IR | Strong, Broad | [11][12] |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR / Raman | Medium, Sharp | [13][14] |

| Aliphatic C-H Stretch (asym & sym) | 2975 - 2845 | FT-IR / Raman | Strong, Sharp | [15] |

| Aromatic C=C Stretch | 1610 - 1450 | Raman / FT-IR | Strong (Raman) | [13][14] |

| N-H Bend (Scissoring) | 1650 - 1580 | FT-IR | Medium - Strong | [18] |

| Aliphatic C-H Bend | 1470 - 1370 | FT-IR | Medium | [16] |

| N-N Stretch | 1150 - 1030 | FT-IR / Raman | Weak - Medium | [17][18] |

| Aromatic C-H "oop" Bend (para) | 840 - 810 | FT-IR | Strong | [14] |

| Ring Breathing Mode | ~1000 | Raman | Strong, Sharp | [19] |

Applications in Quality Control and Research

The established FT-IR and Raman spectra serve as a definitive fingerprint for (4-Ethylphenyl)hydrazine.

-

Identity Confirmation: By comparing the spectrum of an incoming batch of material against this reference, a laboratory can quickly confirm its identity and purity. The fingerprint region (<1000 cm⁻¹) is especially critical for this purpose.

-

Detection of Impurities: The presence of unexpected peaks may indicate impurities from the synthesis process (e.g., residual solvents, starting materials) or degradation products (e.g., oxidation products). For instance, the appearance of a strong C=O stretch around 1700 cm⁻¹ could signify oxidation of the hydrazine moiety.

-

Reaction Monitoring: In processes like the Fischer indole synthesis, vibrational spectroscopy can be used as a Process Analytical Technology (PAT) tool. The disappearance of the characteristic N-H stretching bands of the hydrazine and the appearance of new bands corresponding to the indole ring can be monitored in real-time to track reaction progress and determine endpoints.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a robust and comprehensive analytical framework for the characterization of (4-Ethylphenyl)hydrazine. This guide has outlined the theoretical basis, provided detailed experimental protocols, and presented a thorough interpretation of the expected vibrational spectra. The data and analysis herein establish a critical reference standard for scientists in pharmaceutical development, quality assurance, and synthetic chemistry, ensuring the integrity of this key chemical intermediate. The synergy of these spectroscopic techniques allows for a high degree of confidence in structural elucidation and quality control, which is essential for the development of safe and effective medicines.

References

-

Doc Brown's Chemistry. Infrared spectrum of ethylbenzene. [Online] Available at: [Link]

-

Shimadzu Corporation. KBr Pellet Method. [Online] Available at: [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Online] Available at: [Link]

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Aromatics. [Online] Available at: [Link]

-

Specac Ltd. Making KBr Pellets for FTIR: Step by Step Guide. [Online] Available at: [Link]

-

AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. [Online] Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Online] Available at: [Link]

-

International Journal of Advances in Engineering and Management (IJAEM). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Online] Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]

-

International Journal of Advanced Scientific Research. Study of the composition of aromatic hydrocarbons using IR spectroscopy. [Online] Available at: [Link]

-

University of Colorado Boulder. Table of IR Absorptions. [Online] Available at: [Link]

-

ResearchGate. The N–N stretching band of hydrazine | Request PDF. [Online] Available at: [Link]

-

ResearchGate. Raman spectra of a commercial xylene mixture and ethylbenzene measured... | Download Scientific Diagram. [Online] Available at: [Link]

-

PubMed, National Library of Medicine. Vibrational spectrum of hydrazine-d4 and Raman study of hydrogen bonding in hydrazine. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Ethylbenzene | C8H10 | CID 7500 - PubChem. [Online] Available at: [Link]

-

National Institute of Standards and Technology (NIST). Ethylbenzene - NIST Chemistry WebBook. [Online] Available at: [Link]

-

AIP Publishing. Vibrational predissociation spectra of size selected hydrazine clusters: Experiment and calculations. [Online] Available at: [Link]

-

Semantic Scholar. Vibrational spectrum of hydrazine-d4 and Raman study of hydrogen bonding in.... [Online] Available at: [Link]

-

SlidePlayer. The features of IR spectrum. [Online] Available at: [Link]

-

Columbia University. Raman Spectroscopy Protocol (v.1.0). [Online] Available at: [Link]

-

ResearchGate. Infrared spectra of hydrazine at selected pressures.... [Online] Available at: [Link]

-

National Institute of Standards and Technology (NIST). Ethylbenzene - NIST Chemistry WebBook. [Online] Available at: [Link]

-

AIP Publishing. On the Infrared Spectrum of Hydrazine. [Online] Available at: [Link]

-

Wikipedia. Raman spectroscopy. [Online] Available at: [Link]

-

Bruker. Guide to Raman Spectroscopy. [Online] Available at: [Link]

-